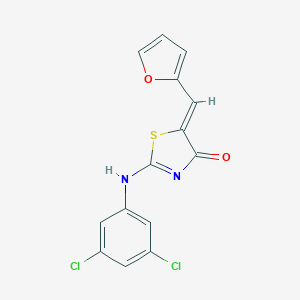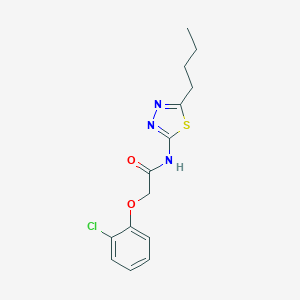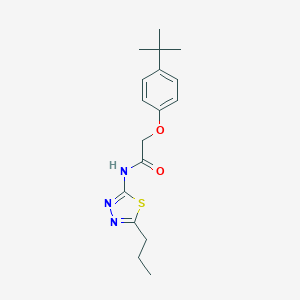
(5Z)-2-(3,5-dichloroanilino)-5-(furan-2-ylmethylidene)-1,3-thiazol-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5Z)-2-(3,5-dichloroanilino)-5-(furan-2-ylmethylidene)-1,3-thiazol-4-one is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the thiazolone family and is known for its unique chemical structure, which makes it an attractive candidate for drug development.
作用机制
The mechanism of action of (5Z)-2-(3,5-dichloroanilino)-5-(furan-2-ylmethylidene)-1,3-thiazol-4-one is not fully understood. However, studies have suggested that this compound exerts its therapeutic effects by inhibiting key enzymes and signaling pathways involved in inflammation, tumor growth, and bacterial infections. It has also been shown to modulate the activity of certain proteins involved in neurodegenerative diseases.
Biochemical and Physiological Effects:
(5Z)-2-(3,5-dichloroanilino)-5-(furan-2-ylmethylidene)-1,3-thiazol-4-one has been shown to have a variety of biochemical and physiological effects. Studies have demonstrated that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting tumor growth. Additionally, this compound has been shown to have antibacterial activity against a variety of bacterial strains.
实验室实验的优点和局限性
One of the main advantages of (5Z)-2-(3,5-dichloroanilino)-5-(furan-2-ylmethylidene)-1,3-thiazol-4-one is its broad range of potential therapeutic applications. This compound has been shown to have activity against a variety of diseases and conditions, making it an attractive candidate for drug development. However, one of the limitations of this compound is its complex synthesis method, which requires specialized expertise and equipment. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential use in certain applications.
未来方向
There are several potential future directions for research on (5Z)-2-(3,5-dichloroanilino)-5-(furan-2-ylmethylidene)-1,3-thiazol-4-one. One area of interest is the development of this compound as a treatment for neurodegenerative diseases. Studies have shown that this compound has the potential to modulate the activity of key proteins involved in these conditions, and further research may help to elucidate its therapeutic potential. Another potential direction for research is the optimization of the synthesis method for this compound, which may help to improve its availability and reduce costs. Finally, further studies are needed to fully understand the mechanism of action of this compound, which may help to identify new therapeutic targets and applications.
合成方法
The synthesis of (5Z)-2-(3,5-dichloroanilino)-5-(furan-2-ylmethylidene)-1,3-thiazol-4-one involves a multi-step process. The starting materials are 3,5-dichloroaniline, furan-2-carboxaldehyde, and 2-aminothiophenol. The reaction proceeds through a series of steps, including condensation, cyclization, and oxidation, to yield the final product. The synthesis of this compound requires expertise in organic chemistry and is typically carried out in a laboratory setting.
科学研究应用
(5Z)-2-(3,5-dichloroanilino)-5-(furan-2-ylmethylidene)-1,3-thiazol-4-one has been extensively studied for its potential therapeutic applications. This compound has been shown to possess anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
属性
分子式 |
C14H8Cl2N2O2S |
|---|---|
分子量 |
339.2 g/mol |
IUPAC 名称 |
(5Z)-2-(3,5-dichloroanilino)-5-(furan-2-ylmethylidene)-1,3-thiazol-4-one |
InChI |
InChI=1S/C14H8Cl2N2O2S/c15-8-4-9(16)6-10(5-8)17-14-18-13(19)12(21-14)7-11-2-1-3-20-11/h1-7H,(H,17,18,19)/b12-7- |
InChI 键 |
NPOHAIIHRBSNKO-GHXNOFRVSA-N |
手性 SMILES |
C1=COC(=C1)/C=C\2/C(=O)N=C(S2)NC3=CC(=CC(=C3)Cl)Cl |
SMILES |
C1=COC(=C1)C=C2C(=O)N=C(S2)NC3=CC(=CC(=C3)Cl)Cl |
规范 SMILES |
C1=COC(=C1)C=C2C(=O)N=C(S2)NC3=CC(=CC(=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(2-ethoxyphenoxy)acetamide](/img/structure/B284565.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-ethoxyphenoxy)acetamide](/img/structure/B284566.png)


![2-(2,6-dimethylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284574.png)

![2-(2-bromo-4-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284578.png)
![2-(2-bromo-4-methylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284579.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B284582.png)




